Ethyl 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetate
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Overview
Description
Ethyl 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetate is an organic compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of ethyl cyanoacetate with 2-chloro-6-(trifluoromethyl)pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetic acid.
Reduction: Ethyl 2-amino-2-(6-(trifluoromethyl)pyridin-2-yl)acetate.
Scientific Research Applications
Ethyl 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
- Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
- 2-(4-(trifluoromethyl)pyridin-2-yl)acetate
Comparison: Ethyl 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetate is unique due to the presence of both a cyano and an ester group, which provide versatile reactivity. The trifluoromethyl group further enhances its chemical stability and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H9F3N2O2 |
---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
ethyl 2-cyano-2-[6-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)7(6-15)8-4-3-5-9(16-8)11(12,13)14/h3-5,7H,2H2,1H3 |
InChI Key |
DONSJSDMEIRFLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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